![molecular formula C21H28N4O2 B3026057 1-异丙基-3-(1-甲基-1H-吲哚-3-基)-4-[3-(二甲氨基)丙氨基]-1H-吡咯-2,5-二酮 CAS No. 1173657-73-2](/img/structure/B3026057.png)
1-异丙基-3-(1-甲基-1H-吲哚-3-基)-4-[3-(二甲氨基)丙氨基]-1H-吡咯-2,5-二酮
描述
IM-93 is a dual inhibitor of ferroptosis and NETosis. It inhibits tert-butyl hydroperoxide- and erastin-induced ferroptosis in NIH3T3 cells (IC50s =1.8 and 1.9 nM, respectively), as well as decreases NETosis and lipid peroxidation induced by phorbol 12-myristate 13-acetate (PMA; ) in isolated human peripheral blood neutrophils when used at concentrations ranging from 1.6 to 25 µM. IM-93 also inhibits hydrogen peroxide-induced necrosis in HL-60 cells (IC50 = 0.45 µM), but has no effect on necroptosis induced by Fas ligand in combination with Z-VAD-FMK and cycloheximide in Jurkat cells or pyroptosis induced by S. aureus and P. aeruginosa in THP-1 cells when used at a concentration of 25 µM.
科学研究应用
光致变色性质和不对称二芳基乙烯
对源自 N-异丙基吲哚和噻吩的新型不对称二芳基乙烯的研究,包括与本文中化合物类似的化合物,表明这些化合物在溶液中表现出光致变色性。吲哚片段用 N-异丙基取代赋予所得化合物光致变色性质,这对于材料科学和光物理学中的应用可能具有重要意义。这些化合物的环状形式以其热稳定性著称,这可能对其在稳定光致变色材料中的应用产生影响 (Makarova 等人,2013)。
多环类美利地宁类似物
另一个研究领域涉及多环类美利地宁类似物的合成,它们因其潜在的生物活性而受到关注。甲基 (2E)-3-二甲氨基-2-(1H-吲哚-3-基)-丙烯酸酯与各种 (硫代)脲的反应导致形成可能代表美利地宁类似物新家族的化合物。这些化合物可能在药物发现中得到应用,特别是在寻找具有新作用机制的新型治疗剂方面 (Časar 等人,2005)。
吡啶并[5,4-b]吲哚衍生物的合成
从甲基 3-氨基-1H-吲哚-2-羧酸酯合成吡啶并[5,4-b]吲哚衍生物涉及导致形成具有潜在药理学价值的化合物的反应。这些反应和所得化合物可能对新药或生物研究化学探针的开发产生影响 (Shestakov 等人,2009)。
再环化反应和新型杂环化合物
异丙基 1-芳基-4,5-二氧代-2-苯基-4,5-二氢-1H-吡咯-3-基(氧代)乙酸酯与苯胺的再环化反应导致形成新型杂环化合物。这些反应和所得产物对于合成具有在化学和材料科学各个领域潜在应用的新型化学实体可能具有重要意义 (Silaichev 等人,2008)。
属性
IUPAC Name |
3-[3-(dimethylamino)propylamino]-4-(1-methylindol-3-yl)-1-propan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCOVGKUCYQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C1=O)NCCCN(C)C)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes IM-93 unique compared to other cell death inhibitors?
A: IM-93 exhibits a unique dual inhibitory activity against ferroptosis and NETosis, two distinct forms of regulated cell death. [] Unlike ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, IM-93 also effectively blocks NETosis. [] This dual action makes IM-93 a promising candidate for further investigation in conditions where both ferroptosis and NETosis contribute to pathology.
Q2: What are the potential therapeutic applications of IM-93?
A: While specific therapeutic applications are still under investigation, IM-93's dual inhibitory action on ferroptosis and NETosis suggests potential in treating conditions involving excessive or dysregulated cell death. [] Further research is needed to explore its efficacy in relevant preclinical models of diseases like acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. []
Q3: How does IM-93 compare to its predecessor, IM-17?
A: IM-93 was developed through a structure-activity relationship study based on IM-17, a compound known for inhibiting oxidative-stress-induced necrotic cell death. [] This research identified IM-93 as a more potent derivative with enhanced water solubility, a crucial factor for in vivo applications. []
Q4: Are there any known limitations of IM-93?
A: Current research primarily focuses on the in vitro effects of IM-93. [] While promising, its efficacy and safety profile in living organisms require further investigation. Detailed studies on its pharmacokinetics, pharmacodynamics, potential toxicity, and long-term effects in vivo are crucial before clinical applications can be considered.
Q5: What are the future directions for IM-93 research?
A5: Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




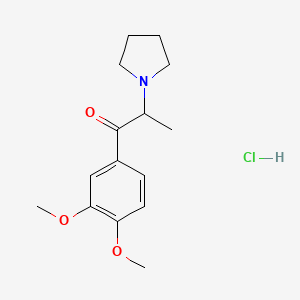
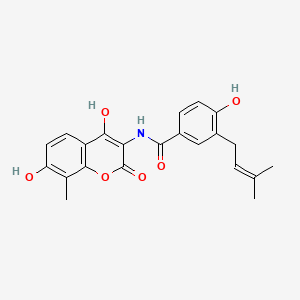
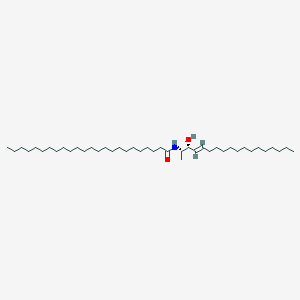
![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)
![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)
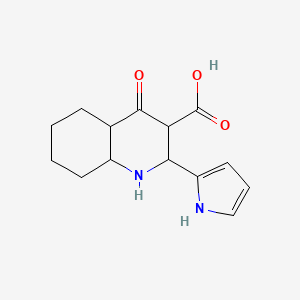

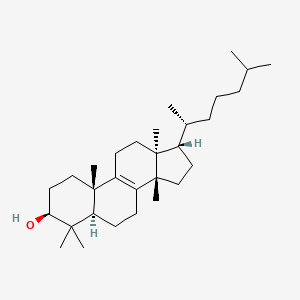
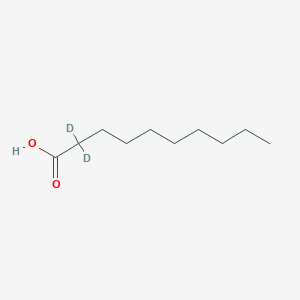
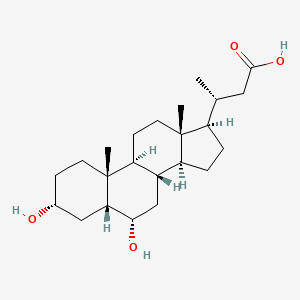
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)